molecular formula C3H6N2OS B148832 N-Acetylthiourea CAS No. 591-08-2

N-Acetylthiourea

Cat. No. B148832
CAS RN: 591-08-2
M. Wt: 118.16 g/mol
InChI Key: IPCRBOOJBPETMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetylthiourea (ATU) is a compound that has been studied for various applications in chemistry and biochemistry. It is known for its role in the spectrophotometric determination of metals, such as ruthenium, where it acts as a specific chelating agent forming a stable blue complex in acidic conditions . The infrared spectra and conformation of ATU have been examined, and a complete vibrational assignment has been proposed, which helps in understanding the molecular structure and electronic conformation of the compound .

Synthesis Analysis

The synthesis of N-acetylthiourea derivatives has been explored in several studies. For instance, derivatives have been synthesized for use as plant-growth regulators and for selective metal ion recognition . Additionally, derivatives of N-acetylthiourea have been synthesized from corresponding glucopyranosyl isothiocyanate and substituted derivatives of 2-aminobenzothiazoles, with their structures confirmed by spectroscopic methods . Another study reported the synthesis of thiobiurets from glucopyranosylisothiocyanate and formamidino-thiocarbamides .

Molecular Structure Analysis

The molecular structure of N-acetylthiourea has been characterized using various spectroscopic techniques. Single crystal X-ray diffraction has been used to determine the structure of specific derivatives . The molecular orbital study by the CNDO/2 method has been undertaken for ATU and its oxygen analog, providing insights into the comparative study of the molecular electronic structure and conformation .

Chemical Reactions Analysis

N-Acetylthiourea participates in various chemical reactions. It has been used as a reagent for the photometric determination of ruthenium, forming a complex that is soluble in ethanol . The oxidation reactions of ATU by chlorite and chlorine dioxide have been studied, revealing complex kinetics and mechanisms, including the formation of sulfate and the corresponding urea product . Radical arylation of acetyl-substituted thioureas has been investigated, leading to the formation of diaryl disulfides and substituted s-triazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-acetylthiourea are closely related to its molecular structure and reactivity. The infrared spectra provide information on the vibrational modes, which are indicative of the compound's physical properties . The stability of the ruthenium complex in acidic conditions and its solubility in ethanol are important chemical properties that facilitate its use in spectrophotometric analysis . The reactivity of ATU with oxidizing agents like chlorite and chlorine dioxide, as well as its role in radical arylation reactions, further exemplify its chemical behavior .

Scientific Research Applications

1. Infrared Spectra and Conformation Study

  • Summary of Application: N-Acetylthiourea (ATU) is used in the study of infrared spectra and molecular conformation. The infrared spectra of ATU and its N, N, N ′-trideuterated compound have been examined in the range 4000–50 cm −1 .
  • Methods of Application: A complete vibrational assignment with a normal coordinate treatment based on a Urey-Bradley type intramolecular potential function supplemented with valence force function for the out of plane and torsional modes is proposed . A molecular orbital study by the CNDO/2 method of ATU and its oxygen analog is undertaken .
  • Results or Outcomes: The results are analyzed for a comparative study of the molecular electronic structure and conformation .

2. Synthesis of New N-acyl Thiourea Derivatives

  • Summary of Application: New N-acyl thiourea derivatives with heterocyclic rings have been synthesized . These compounds are tested for their in vitro antimicrobial, anti-biofilm and antioxidant activities to obtain a drug candidate in a lead-optimization process .
  • Methods of Application: The new N-acyl thiourea derivatives are synthesized by first obtaining isothiocyanate, which further reacts with a heterocyclic amine . The compounds are characterized by FT-IR, NMR spectroscopy and FT-ICR .
  • Results or Outcomes: Among the new series of N-acyl thiourea derivatives with heterocyclic rings, the compound bearing the 6-methylpyridine moiety exhibits the most promising anti-biofilm and antioxidant activities .

Safety And Hazards

N-Acetylthiourea is toxic if swallowed . It may cause skin irritation and may cause allergic contact dermatitis . It is recommended to be stored below +30°C .

properties

IUPAC Name

N-carbamothioylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2OS/c1-2(6)5-3(4)7/h1H3,(H3,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCRBOOJBPETMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2OS
Record name 1-ACETYL-2-THIOUREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16158
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060446
Record name 1-Acetyl-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4060446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

1-acetyl-2-thiourea is a white crystalline solid. Noncombustible, but decomposes with heating., White solid; [CAMEO] White crystalline solid; [Alfa Aesar MSDS]
Record name 1-ACETYL-2-THIOUREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16158
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Acetyl-2-thiourea
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2839
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

SOL IN DILUTE SODIUM HYDROXIDE, HOT WATER; SLIGHTLY SOL IN WATER, ETHER, Slightly soluble in water and ethyl ether; soluble in ethanol.
Record name 1-ACETYL-2-THIOUREA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6034
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.000372 [mmHg]
Record name 1-Acetyl-2-thiourea
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2839
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

N-Acetylthiourea

Color/Form

PRISMS FROM WATER; RHOMBIC CRYSTALS FROM ALCOHOL

CAS RN

591-08-2
Record name 1-ACETYL-2-THIOUREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16158
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Acetylthiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=591-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Acetyl-2-thiourea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetylthiourea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7597
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-(aminothioxomethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Acetyl-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4060446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetyl-2-thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.819
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-ACETYLTHIOUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZNZ5N1H713
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-ACETYL-2-THIOUREA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6034
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

329 to 336 °F (NTP, 1992), 165 °C
Record name 1-ACETYL-2-THIOUREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16158
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-ACETYL-2-THIOUREA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6034
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetylthiourea
Reactant of Route 2
Reactant of Route 2
N-Acetylthiourea
Reactant of Route 3
Reactant of Route 3
N-Acetylthiourea
Reactant of Route 4
Reactant of Route 4
N-Acetylthiourea
Reactant of Route 5
Reactant of Route 5
N-Acetylthiourea
Reactant of Route 6
Reactant of Route 6
N-Acetylthiourea

Citations

For This Compound
186
Citations
N Al‐Awadi, MH Elnagdi, T Mathew… - Heteroatom …, 1996 - Wiley Online Library
… also suggest that the pyrolysis of N-acetylthiourea likewise involves a cyclic six-membered … The rate coefficient of (2) is 58.7 X lo-, sI at 600 K, which makes N-acetylthiourea 4 144 times …
Number of citations: 6 onlinelibrary.wiley.com
N Al‐Awadi, MH Elnagdi, T Mathew… - Heteroatom …, 1997 - Wiley Online Library
… The effect of substituting sulfur for oxygen was examined by studying the elimination reaction of Nacetylthiourea, which was found to decompose thermally to ketene and thiourea, as …
Number of citations: 4 onlinelibrary.wiley.com
MG Voronkov, NN Vlasova, OY Grigor'eva… - Russian Journal of …, 2009 - Springer
Acetyl iodide reacted with urea and its derivatives to give the corresponding N-substituted products. The reactions of acetyl iodide with thiourea, N,N′-dimethylthiourea, imidazolidine-2-…
Number of citations: 12 link.springer.com
I Mendoza, JL Paz, LA González-Paz… - Computational and …, 2022 - Elsevier
… of N -Acetylthiourea … N -Acetylthiourea decomposition reaction, the products are ketene and thiourea, while for are N, N '-Diacetylthiourea, the product are ketene and N–Acetylthiourea. …
Number of citations: 2 www.sciencedirect.com
O Olagunju, PD Siegel, R Olojo… - The Journal of Physical …, 2006 - ACS Publications
… We report, in this manuscript, on the oxidation of N-acetylthiourea (ACTU) by chlorine dioxide and mildly acidic chlorite. Our previous studies on the oxidation of thiourea by chlorite had …
Number of citations: 21 pubs.acs.org
AS Samadov, PD Samadzoda, U Nurov, B Nazirmadov… - inis.iaea.org
… PROCESS COMPLEX FORMATION OF IRON (III) WITH N-ACETYLTHIOUREA AT 318 K … It is established that in the system iron (III) - N-acetylthiourea there are three complexes: 1-[…
Number of citations: 0 inis.iaea.org
SC Shome, PK Haldar - Talanta, 1982 - Elsevier
N-Phenyl-N′-acetylthiourea is recommended as a specific chelating agent for the spectrophotometric determination of ruthenium. The blue complex formed in 5–8M hydrochloroic …
Number of citations: 9 www.sciencedirect.com
M Loroño, I Mendoza, JL Paz, L González… - N'–Diacetylthiourea: A … - papers.ssrn.com
… of N -Acetylthiourea … N -Acetylthiourea decomposition reaction, the products are ketene and thiourea, while for are N, N 'Diacetylthiourea, the product are ketene and N–Acetylthiourea. …
Number of citations: 0 papers.ssrn.com
S Aruna, G Shanmugam, S Manogaran… - Bulletin of the …, 1982 - journal.csj.jp
… Infrared spectra of N-acetylthiourea (ATU) and its N,N,N'-trideuterated compound have … In this context, it was of interest to study the spectral and structural features of N-acetylthiourea (…
Number of citations: 5 www.journal.csj.jp
K Chipiso, W Mbiya, T Tran, RH Simoyi - South African Journal of Chemistry, 2016 - ajol.info
… Biological oxidations of small molecules such as N-acetylthiourea, N-methylthiourea show … N-acetylthiourea and its derivatives serve as highly potent and isozyme selective activators …
Number of citations: 2 www.ajol.info

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.